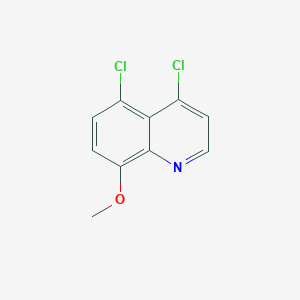

4,5-dichloro-8-methoxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-dichloro-8-methoxyquinoline is a chemical compound with the molecular formula C10H7Cl2NO . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with chlorine atoms at the 4 and 5 positions and a methoxy group at the 8 position . The average mass of the molecule is 228.07 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 312.7±37.0 °C at 760 mmHg, and a flash point of 172.0±12.1 °C . It has a molar refractivity of 56.8±0.3 cm3, and a polar surface area of 13 Å2 .Aplicaciones Científicas De Investigación

4,5-dichloro-8-methoxyquinoline has been studied for its potential applications in various scientific fields, including medicine, biochemistry, and environmental science. In medicine, this compound has been studied for its potential as an antimicrobial agent, an antioxidant, an anti-inflammatory agent, and a potential anticancer agent. In biochemistry, this compound has been studied for its potential to act as a metal chelator, a protective agent against ultraviolet radiation, and a potential inhibitor of the enzyme acetylcholinesterase. In environmental science, this compound has been studied for its potential to act as an environmental pollutant, as well as its potential to act as a soil-cleaning agent.

Mecanismo De Acción

The exact mechanism of action of 4,5-dichloro-8-methoxyquinoline is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound is believed to act as a metal chelator by binding to metals and preventing them from binding to other molecules. Finally, this compound is believed to act as an acetylcholinesterase inhibitor by blocking the enzyme’s active site and preventing the breakdown of acetylcholine.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has the potential to act as an antioxidant, an anti-inflammatory agent, and a metal chelator. Additionally, in vivo studies have shown that this compound has the potential to act as an acetylcholinesterase inhibitor and a potential anticancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 4,5-dichloro-8-methoxyquinoline in laboratory experiments is its low molecular weight, which makes it highly soluble in water and allows for easy manipulation and transport. Additionally, this compound is relatively inexpensive and readily available, making it an ideal candidate for a range of applications.

However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is still not fully understood, which can make it difficult to accurately predict the effects of this compound in certain experiments. Additionally, some of the potential applications of this compound, such as its potential as an anti-inflammatory agent, have yet to be fully explored.

Direcciones Futuras

The potential applications of 4,5-dichloro-8-methoxyquinoline are still being explored, and there are a number of future directions that can be taken to further investigate the potential of this small molecule.

First, further research should be conducted to better understand the exact mechanism of action of this compound. This will help to better predict the effects of this compound in different experiments.

Second, more research should be conducted to explore the potential of this compound as an anti-inflammatory agent. This could include further in vitro and in vivo studies to assess the effects of this compound on inflammation.

Third, additional research should be conducted to explore the potential of this compound as a metal chelator. This could include further in vitro and in vivo studies to assess the effects of this compound on metal binding.

Fourth, further research should be conducted to explore the potential of this compound as an acetylcholinesterase inhibitor. This could include further in vitro and in vivo studies to assess the effects of this compound on acetylcholinesterase activity.

Finally, additional research should be conducted to explore the potential of this compound as an environmental pollutant. This could include further in vitro and in vivo studies to assess the effects of this compound on environmental pollutants.

Métodos De Síntesis

4,5-dichloro-8-methoxyquinoline can be synthesized through a variety of methods, including the use of either a Grignard reaction or an aqueous acid-catalyzed reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium or zinc, to react with a halogenated quinoline derivative, such as this compound. The aqueous acid-catalyzed reaction involves the use of an acid catalyst, such as hydrochloric acid, to react with a quinoline derivative, such as this compound. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 bar.

Propiedades

IUPAC Name |

4,5-dichloro-8-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-3-2-6(11)9-7(12)4-5-13-10(8)9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFIDYAMXSTZTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C(=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656132 |

Source

|

| Record name | 4,5-Dichloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858470-85-6 |

Source

|

| Record name | 4,5-Dichloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/no-structure.png)